N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-27-18-9-7-16(8-10-18)23-20(26)14-29-21-24-17(13-28-21)11-19(25)22-12-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXQPUATNOIDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of Amino Group: The amino group is introduced by reacting the thiazole derivative with 4-methoxyaniline.
Acylation: The resulting compound is then acylated with benzyl chloroacetate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
A. Anticancer Activity
Recent studies have indicated that compounds with thiazole and methoxyphenyl groups exhibit promising anticancer properties. For instance, similar compounds have been tested against various cancer cell lines, showing significant inhibition rates. In particular, derivatives containing the thiazole moiety have demonstrated effectiveness against leukemia and central nervous system cancers .
B. Enzyme Inhibition
N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. Compounds with similar structures have shown strong inhibitory effects on acetylcholinesterase activity, thereby enhancing acetylcholine levels in the brain .
A. Alzheimer's Disease
The ability of this compound to inhibit acetylcholinesterase suggests its potential therapeutic application in treating Alzheimer's disease by improving cognitive function through enhanced neurotransmission .
B. Antimicrobial Activity
Research on structurally related compounds indicates that they may possess antimicrobial properties as well. The thiazole ring is often associated with enhanced antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways can be modified to produce various derivatives that may enhance specific biological activities or reduce toxicity.
Table 1: Comparison of Structural Analogues
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl Carbamate | Basic carbamate structure | Intermediate in drug synthesis |
| 4-Methoxybenzamide | Contains methoxy group | Anti-inflammatory properties |
| N-Benzyl-N-(4-methoxyphenyl)urea | Urea derivative | Potential antitumor activity |
Case Studies and Research Findings
Numerous studies have explored the pharmacological potential of compounds similar to this compound:
- Acetylcholinesterase Inhibitors : A study demonstrated that derivatives based on thiazole showed IC50 values as low as 2.7 µM against acetylcholinesterase, suggesting strong inhibitory potential for treating cognitive disorders .
- Anticancer Research : Another study highlighted the effectiveness of thiazolidinone derivatives in inhibiting cancer cell growth by up to 84% in leukemia cell lines, showcasing the structural importance of thiazole in anticancer activity .
- Antimicrobial Studies : Research has indicated that certain thiazole-containing compounds exhibit significant antimicrobial activity against various pathogens, warranting further exploration into their clinical applications .
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to bind to tubulin, thereby inhibiting microtubule formation and disrupting cell division .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide
Uniqueness
N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is unique due to its specific structural features, such as the presence of a benzyl group and a methoxyphenylamino moiety, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant and anticancer activities, as well as its mechanism of action.
Structural Overview
The compound's structure can be broken down as follows:
- Core Structure : The thiazole ring is known for its diverse biological activities, including anticancer and antimicrobial properties.
- Functional Groups : The presence of a methoxy group on the phenyl ring enhances the compound's lipophilicity, potentially improving its bioavailability.
1. Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. A study on related derivatives revealed that:
- Potency : Certain derivatives demonstrated effective protection against seizures in animal models, with ED50 values comparable to established anticonvulsants like phenytoin. For instance, N-benzyl derivatives with specific heteroatom substitutions showed enhanced activity, suggesting that structural modifications can lead to improved efficacy .
| Compound | ED50 (mg/kg) | Mechanism of Action |
|---|---|---|
| N-benzyl derivative 1 | 8.3 (i.p.) | Sodium channel modulation |
| N-benzyl derivative 2 | 17.3 (i.p.) | GABAergic enhancement |
2. Antitumor Activity
The thiazole moiety in the compound is associated with various anticancer activities. Studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells through several mechanisms:
- Cytotoxicity : Compounds with thiazole rings have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For example, certain thiazole derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole derivative A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |
| Thiazole derivative B | Jurkat (human leukemia) | 1.98 ± 1.22 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Interaction : The compound acts as a nonselective agonist at acetylcholine receptors, which may contribute to its anticonvulsant effects .
- Apoptosis Induction : The presence of the methoxy group and thiazole ring facilitates interactions with apoptotic pathways, leading to increased cancer cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticonvulsant Efficacy : A study highlighted the efficacy of various N-benzyl derivatives in seizure models, demonstrating that modifications at specific positions significantly enhance anticonvulsant activity .
- Anticancer Potential : Another investigation reported that thiazole-based compounds exhibited selective cytotoxicity against glioblastoma and melanoma cell lines, indicating their potential as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for N-benzyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of thioether bonds between 4-methoxyphenylamino-oxoethyl thiols and thiazole intermediates. Key steps include:
- Thiazole ring formation : Reacting 2-aminothiazole derivatives with chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) .
- Thioether coupling : Using 4-methoxyphenyl-derived mercaptoethyl ketones with thiazol-4-yl acetamide intermediates, optimized at 60–80°C in dichloromethane or DMF .
- Amide bond formation : Final benzylation via nucleophilic substitution or coupling reactions, monitored by TLC . Critical parameters : Solvent choice (DMF enhances solubility), pH control (neutral to mild basic), and catalyst use (e.g., DMAP for acylations) .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm thiazole ring protons (δ 7.2–7.8 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 443.1 for [M+H]⁺) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays aligned with thiazole derivatives' known activities:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Target-specific assays (e.g., cyclooxygenase for anti-inflammatory potential) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assays?
Contradictions often arise from assay-specific conditions. Mitigation strategies include:
- Orthogonal validation : Confirm cytotoxicity via both MTT and ATP-based luminescence assays .
- Pharmacokinetic profiling : Assess compound stability in assay media (e.g., serum protein binding) using LC-MS .
- Dose-response curves : Test across a wide concentration range (nM–μM) to rule out false negatives/positives .
Q. What structural modifications enhance target selectivity and reduce off-target effects?
Structure-activity relationship (SAR) studies suggest:
- Thioether substituents : Replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl) improves antimicrobial activity .
- Benzyl group variations : Fluorination at the benzyl position enhances blood-brain barrier penetration for CNS targets .
- Acetamide side chain : Lengthening the chain (e.g., propionamide) increases hydrophobicity and membrane affinity .
Table 1: SAR Comparison of Analogues
| Compound Modification | Biological Activity Change | Reference |
|---|---|---|
| 4-Cl substitution on phenyl | ↑ Antimicrobial (MIC ↓ 50%) | |
| N-allyl vs. N-benzyl | ↓ Cytotoxicity, ↑ selectivity | |
| Thiazole ring oxidation | Loss of enzyme inhibition |
Q. What in silico methods predict binding interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase) .
- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .
- QSAR models : Use MOE or RDKit to correlate electronic descriptors (e.g., logP, polar surface area) with activity .
Methodological Notes
- Contradiction Analysis : and report divergent yields for similar syntheses; this may stem from solvent purity or catalyst loading differences. Systematic optimization (DoE approaches) is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
